2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid
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Overview
Description
2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClF2NO2 This compound is characterized by the presence of an amino group, a chlorinated and fluorinated aromatic ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-chloro-2,6-difluorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 3-chloro-2,6-difluoroaniline is then alkylated with a suitable alkylating agent to introduce the propanoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the aromatic ring can occur under specific conditions, although this is less common.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. For example, it may bind to and inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- 2-Amino-3-(3-chlorophenyl)propanoic acid
- 2-Amino-3-(2,6-difluorophenyl)propanoic acid
- 2-Amino-3-(3-bromo-2,6-difluorophenyl)propanoic acid
Comparison: Compared to its analogs, 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This combination of substituents can significantly influence the compound’s reactivity, stability, and biological activity. The specific arrangement of these substituents may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c10-5-1-2-6(11)4(8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTGEMODRVMPBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(C(=O)O)N)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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